
Phenprocoumon Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenprocoumon Glucuronide is a metabolite of phenprocoumon, a long-acting oral anticoagulant used for the prevention and treatment of thromboembolic disorders. Phenprocoumon itself is a coumarin derivative that acts as a vitamin K antagonist, inhibiting the synthesis of coagulation factors II, VII, IX, and X . This compound is formed through the glucuronidation process, where phenprocoumon is conjugated with glucuronic acid, making it more water-soluble and easier to excrete from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenprocoumon Glucuronide involves the enzymatic reaction of phenprocoumon with glucuronic acid. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions include an aqueous environment with a suitable pH and temperature to facilitate the enzymatic activity .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of phenprocoumon from biological samples, followed by its enzymatic conversion to this compound using UGT enzymes. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Chemical Reactions Analysis
Types of Reactions
Phenprocoumon Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can break down the glucuronide conjugate back into phenprocoumon and glucuronic acid. Conjugation reactions involve the addition of other molecules to the glucuronide moiety, further increasing its solubility .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of this compound.
Conjugation: Enzymatic conditions with UGT enzymes facilitate the conjugation of phenprocoumon with glucuronic acid.
Major Products Formed
Hydrolysis: Phenprocoumon and glucuronic acid.
Conjugation: Various glucuronide conjugates depending on the specific enzyme and substrate involved.
Scientific Research Applications
Phenprocoumon Glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation processes and enzyme kinetics.
Biology: Helps in understanding the metabolism and excretion of phenprocoumon in biological systems.
Medicine: Provides insights into the pharmacokinetics and pharmacodynamics of phenprocoumon, aiding in the development of better anticoagulant therapies.
Industry: Used in the quality control and testing of phenprocoumon formulations to ensure their safety and efficacy
Mechanism of Action
Phenprocoumon Glucuronide itself does not have a direct mechanism of action as it is a metabolite. its formation and excretion are crucial for the regulation of phenprocoumon levels in the body. Phenprocoumon inhibits vitamin K reductase, leading to a depletion of the reduced form of vitamin K (vitamin KH2). This inhibition prevents the gamma-carboxylation of glutamate residues on the N-terminal regions of vitamin K-dependent proteins, thereby limiting the activation of coagulation factors .
Comparison with Similar Compounds
Phenprocoumon Glucuronide can be compared with other glucuronide conjugates of anticoagulants such as:
Warfarin Glucuronide: Similar in function as a metabolite of warfarin, another vitamin K antagonist.
Acenocoumarol Glucuronide: A metabolite of acenocoumarol, which also acts as a vitamin K antagonist.
Ximelagatran Glucuronide: A metabolite of ximelagatran, an oral thrombin inhibitor .
This compound is unique due to its specific formation from phenprocoumon and its role in the metabolism and excretion of this particular anticoagulant. Its study provides valuable insights into the pharmacokinetics and pharmacodynamics of phenprocoumon, aiding in the optimization of anticoagulant therapies .
Properties
CAS No. |
60002-13-3 |
|---|---|
Molecular Formula |
C₂₄H₂₄O₉ |
Molecular Weight |
470.47 |
Synonyms |
2-Oxo-3-(1-phenylpropyl)-2H-1-benzopyran-4-yl-β-D-glucopyranosiduronic Acid; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



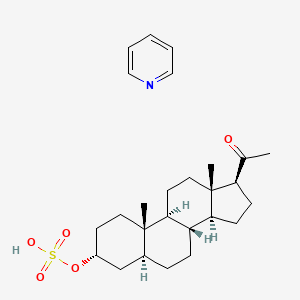
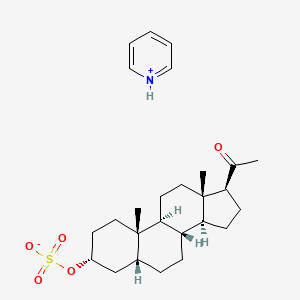
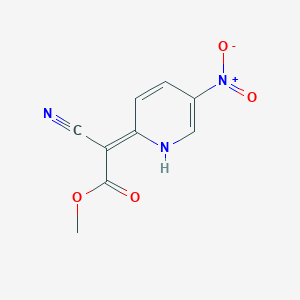
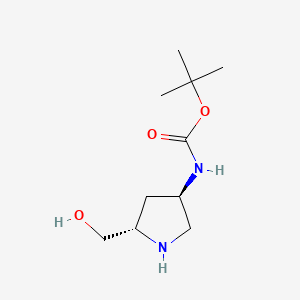
![4-Methyl-2-(2-methyl-1h-imidazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1146000.png)
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B1146004.png)

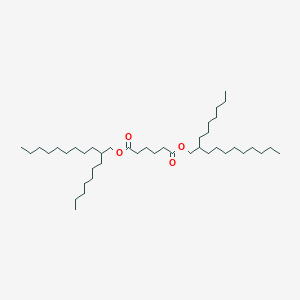
![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)
